N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
Description
N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic butanamide derivative characterized by three key substituents:
- 3-(4-chlorophenyl) group: A chlorinated aromatic ring linked to the third carbon of the butanamide backbone.
- 4-(1H-pyrrol-1-yl) group: A pyrrole ring attached to the fourth carbon.
- N-[4-(acetylamino)phenyl] group: An acetylamino-substituted phenyl group bonded to the nitrogen atom.
Properties
Molecular Formula |
C22H22ClN3O2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-16(27)24-20-8-10-21(11-9-20)25-22(28)14-18(15-26-12-2-3-13-26)17-4-6-19(23)7-5-17/h2-13,18H,14-15H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
LMXXLZOBRZVSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of the Butanamide Backbone
The most widely reported method involves sequential construction of the butanamide chain, followed by functionalization with substituents.
Starting Materials
Amide Coupling
The carboxylic acid is activated using carbodiimide reagents (e.g., DCC, EDCI) and coupled with 4-acetylaminoaniline under inert conditions:
One-Pot Multicomponent Synthesis
A streamlined approach combines 4-acetylaminoaniline, 4-chlorobenzaldehyde, and pyrrole in a Mannich-type reaction:
Advantages : Reduced purification steps; Yield : 58–63%.
Optimization of Critical Parameters
Catalytic Systems
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| DCC/DMAP | DCM | 0°C → RT | 72 | 98.5 | |
| HATU/DIEA | DMF | RT | 81 | 99.2 | |
| EDCI/HOBt | THF | 40°C | 69 | 97.8 |
Key Insight : HATU-mediated coupling in DMF achieves superior yields due to enhanced activation of the carboxylate.
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO) : Improve solubility of intermediates but may require stringent drying.
-
Chlorinated solvents (DCM, chloroform) : Ideal for acid-sensitive reactions but pose environmental concerns.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, NH), δ 7.85–7.25 (m, 8H, ArH) | |
| HRMS | [M+H]⁺ calc. 423.1478, found 423.1481 | |
| IR | 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent EP2160380A1 discloses a flow chemistry protocol using microreactors to enhance mixing and heat transfer:
Green Chemistry Innovations
-
Solvent replacement : Cyclopentyl methyl ether (CPME) reduces toxicity vs. DCM.
-
Catalyst recycling : Immobilized HATU on mesoporous silica enables 5 reaction cycles.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS: 1574327-30-2)
Structural Features :
- Backbone : Shares the 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide core with the target compound.
- N-substituent: A 4-methylpyridin-2-yl group replaces the acetylamino phenyl group.
Molecular Properties :
- Formula : C₂₀H₂₀ClN₃O
- Molecular Weight : 353.8 g/mol
Key Differences :
Research Implications :
- Pyridine-containing analogues are often explored for CNS-targeted drugs due to improved blood-brain barrier penetration.
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide (CAS: 1574484-59-5)
Structural Features :
- Backbone : Retains the 3-(4-chlorophenyl)butanamide framework.
- N-substituent: A 5-methoxyindole ethyl group replaces the acetylamino phenyl group.
- Fourth-position substituent : Tetrazole replaces pyrrole.
Molecular Properties :
- Formula : C₂₂H₂₃ClN₆O₂
- Molecular Weight : 438.9 g/mol
Key Differences :
- Tetrazole vs. Pyrrole : Tetrazole’s acidic proton (pKa ~4.9) enhances solubility in physiological pH, whereas pyrrole’s aromaticity favors π-π stacking interactions.
- Indole substituent : The 5-methoxyindole group may confer serotonin receptor affinity, a feature absent in the target compound.
Research Implications :
Research Findings and Implications
- Target Compound: The acetylamino group may enhance binding to acetyllysine-recognizing domains (e.g., bromodomains), though direct evidence is lacking in the provided data.
- Pyridine Analogue: The pyridine moiety could improve solubility and bioavailability compared to the target compound’s acetylamino phenyl group .
- Tetrazole-Indole Analogue : The tetrazole group likely improves metabolic stability, while the indole moiety may enable interactions with neurotransmitter receptors .
Biological Activity
N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, often referred to as Y042-6411, is a synthetic compound that has been studied for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed examination of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure
The compound's structure is characterized by the following components:
- Acetylamino group : Enhances solubility and biological activity.
- Chlorophenyl group : May contribute to its pharmacological properties.
- Pyrrole ring : Known for its role in various biological activities.
The molecular formula is , with a molecular weight of approximately 343.83 g/mol.
Anticancer Activity
Recent studies have indicated that Y042-6411 exhibits significant anticancer properties. For instance, research involving various cancer cell lines demonstrated that this compound has a notable inhibitory effect on cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon cancer) | < 11 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast cancer) | 15 | Inhibition of proliferation |
Case Study: HT-29 Cells
In a study using the sulforhodamine B (SRB) assay, Y042-6411 was shown to inhibit growth in HT-29 colon adenocarcinoma cells with an IC50 value below 11 µM, indicating potent anticancer activity. The mechanism was linked to apoptosis induction and disruption of the cell cycle at the G2/M phase .
Anticonvulsant Activity
Y042-6411 has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated protective effects against seizures induced by maximal electroshock (MES) and Metrazol-induced seizures.
| Test Model | Dose (mg/kg) | Effect |
|---|---|---|
| MES | 100 - 300 | Significant reduction in seizure incidence |
| Metrazol | 300 | Increased seizure threshold |
Research Findings
In studies involving Wistar rats, doses of 300 mg/kg showed significant anticonvulsant effects in the MES model, suggesting potential therapeutic applications for epilepsy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Y042-6411. Preliminary data suggest favorable pharmacokinetic properties:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Metabolism | Hepatic |
These findings indicate that Y042-6411 may be suitable for further development as a therapeutic agent due to its favorable ADME profile.
Q & A
Q. How is in vitro toxicity profiling conducted to assess potential off-target effects?
- Methodological Answer : Toxicity assays include:
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 µM desired).
- Cytokine release : Luminex assays in PBMCs to detect immunostimulation.
- Genotoxicity : Ames test for mutagenicity; comet assay for DNA strand breaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
